2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dioxoisoindolinyl group attached to an acetamide moiety, which is further linked to a 1,3,4-oxadiazole ring substituted with a 2-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoindolinone structure This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening methods to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow chemistry to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The isoindolinone ring can be oxidized to form the corresponding isoindolinone-1,3-dione.
Reduction: : Reduction reactions can be performed on the oxadiazole ring or the methoxyphenyl group.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are typically employed.
Major Products Formed
Oxidation: : Formation of isoindolinone-1,3-dione derivatives.
Reduction: : Reduced forms of the oxadiazole ring or methoxyphenyl group.
Substitution: : Substituted acetamide derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: : Its unique structure may find use in materials science, particularly in the design of novel polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the dioxoisoindolinyl group and the oxadiazole ring Similar compounds might include other isoindolinone derivatives or oxadiazole-containing molecules
List of Similar Compounds
Isoindolinone derivatives
Oxadiazole-containing molecules
Methoxyphenyl-substituted compounds
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c1-27-14-9-5-4-8-13(14)16-21-22-19(28-16)20-15(24)10-23-17(25)11-6-2-3-7-12(11)18(23)26/h2-9H,10H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNZMSKQUCQYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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